N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a thiazole-carboxamide derivative featuring a naphthalene substituent on the thiazole ring and a thiophene-2-carboxamide moiety. This structural motif is common in medicinal chemistry due to the thiazole ring's role in enhancing bioactivity and the carboxamide group's ability to engage in hydrogen bonding.
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-6-3-9-22-16)20-18-19-15(11-23-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPCUHBDRRGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the naphthalene derivative, followed by the introduction of the thiazole and thiophene rings. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of naphthalene derivatives with thiazole and thiophene derivatives under specific conditions, such as high temperatures and the presence of catalysts.
Cyclization Reactions: Cyclization reactions are used to form the thiazole ring, often involving the reaction of a naphthalene derivative with a thioamide under acidic or basic conditions.
Amidation Reactions: The final step typically involves the amidation of the thiazole-thiophene intermediate with a carboxylic acid derivative to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound, potentially altering its chemical properties.
Reduction: Reduction reactions can reduce the oxidation state of certain atoms within the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that integrates naphthalene, thiazole, and thiophene structures, making it potentially valuable in medicinal chemistry and material science. The presence of thiazole and thiophene rings enhances its reactivity and interaction with biological systems, making it a subject of interest in the development of new therapeutic agents.
Scientific Research Applications
This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in fungi, leading to cell death. It has also demonstrated potential in treating various diseases because of its capacity to interact with biological macromolecules.
Properties
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has a complexity rating of 433. The exact mass of the compound is 336.03910536 g/mol. It has 4 hydrogen bond acceptors and 1 hydrogen bond donor. The XLogP3 value is 5.
Other uses
- Building block in the synthesis of more complex molecules
- Ligand in coordination chemistry
- Development of organic semiconductors
- Development of light-emitting diodes (LEDs)
- Other electronic materials
Mechanism of Action
The mechanism by which N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The thiazole ring's substitution pattern significantly influences bioactivity and physicochemical properties:
- Naphthalene vs. However, bulkier substituents like naphthalene could reduce solubility .
- Carboxamide Variations : Replacing thiophene-2-carboxamide with thiazole-5-carboxamide (as in ) alters hydrogen-bonding capacity, which could affect target selectivity.
Antibacterial Activity
- Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide): Exhibit narrow-spectrum antibacterial activity, with purity ranging from 42% to 99% depending on substituents .
Anti-inflammatory and Enzyme Inhibition
- N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas : Show anti-inflammatory activity via COX-2 inhibition (IC₅₀: ~11 mM) and p38 kinase interaction .
- COX/LOX Inhibitors : Thiazole derivatives with methoxyphenyl groups (e.g., compound 6a in ) exhibit dual COX/LOX inhibition, highlighting the scaffold's versatility.
Physicochemical and Structural Insights
- Crystal Packing : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide () exhibit weak C–H⋯O/S interactions and dihedral angles (8–16°) between aromatic rings. These features influence solubility and melting points (e.g., 397 K in ).
- Hydrogen Bonding : The absence of classical hydrogen bonds in some analogs () may limit aqueous solubility, underscoring the need for polar substituents in the target compound.
Biological Activity
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.
- IUPAC Name: N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Molecular Formula: C18H12N2OS2
- Molecular Weight: 336.4 g/mol
- CAS Number:
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and thiophene rings through cyclization processes. The mechanism of action is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors, thereby modulating their activities. For instance, it has been noted to inhibit enzymes involved in cell wall synthesis in fungi, leading to cell death.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains and found:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.40 | 0.45 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against various fungal strains with promising results, suggesting potential therapeutic applications in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound was evaluated for its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
These findings support the notion that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
Study on Anticonvulsant Activity
A related study focused on structural analogues of thiazole compounds indicated that modifications in the naphthalene structure could enhance anticonvulsant activity. The compound was tested in a seizure model, yielding an effective dose (ED50) of 18.4 mg/kg, highlighting its potential as a therapeutic agent for seizure disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of electron-donating groups significantly enhances the biological activity of thiazole derivatives. The combination of naphthalene and thiazole moieties appears crucial for maximizing the compound's efficacy against various biological targets .
Q & A
Q. Advanced: How can synthetic yields be improved for this compound?
Answer:
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization to enhance coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; microwave-assisted synthesis reduces reaction time .
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol-DMF mixtures to isolate high-purity product .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C-NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), thiazole (δ 7.5–8.2 ppm), and naphthalene (δ 7.8–8.5 ppm). Compare with similar structures .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragmentation patterns .
Q. Advanced: How are spectral contradictions resolved (e.g., unexpected dihedral angles)?
Answer:
- X-ray crystallography : Determines precise bond angles and packing interactions. For example, dihedral angles between thiophene and naphthalene rings (8.5–13.5°) can explain steric effects .
- DFT calculations : Validate experimental NMR shifts and optimize geometry using software like Gaussian .
Basic: What biological activities are associated with this compound?
Answer:
Q. Advanced: What structure-activity relationships (SAR) guide optimization?
Answer:
- Thiazole substitutions : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance kinase inhibition .
- Naphthalene orientation : Planar stacking interactions with DNA base pairs improve intercalation efficiency .
- Amide flexibility : Rigidifying the carboxamide linker (e.g., cyclization) reduces metabolic degradation .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C) .
- Solution stability : Monitor via HPLC over 48 hours in PBS (pH 7.4) or DMSO .
Q. Advanced: What strategies mitigate hydrolytic degradation?
Answer:
- Prodrug design : Mask the carboxamide as an ester or Schiff base to enhance stability in physiological media .
- Excipient screening : Use cyclodextrins or liposomal encapsulation to protect against aqueous hydrolysis .
Basic: What computational tools predict the compound’s reactivity?
Answer:
Q. Advanced: How are MD simulations used to study conformational dynamics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
